Technical Whitepaper: tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Technical Whitepaper: tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
CAS Number: 134677-60-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, a key building block in medicinal chemistry. The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid structure that has garnered significant interest as a privileged fragment in the design of therapeutic agents. This paper details the physicochemical properties, a representative synthetic protocol, and the significant biological contexts of this compound, particularly its role as a precursor for Dipeptidyl Peptidase-IV (DPP-IV) and UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitors. Experimental procedures and signaling pathway diagrams are provided to support further research and development.
Physicochemical Properties
A summary of the key physicochemical properties for tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 134677-60-4 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | [2] |
| Molecular Weight | 198.26 g/mol | [2] |
| IUPAC Name | tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | [1] |
| Synonyms | CP-101537, exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents |
Synthesis and Experimental Protocols
A recent patent discloses the synthesis of a key precursor, tert-butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, which can be a starting point for obtaining the title compound.
Representative Synthesis of a Key Precursor: tert-Butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate[3]
This protocol describes the synthesis of the aldehyde precursor from the corresponding alcohol.
Experimental Protocol:
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Oxidation of the Alcohol: To a solution of dimethyl sulfoxide (DMSO) (5.50 g, 70.33 mmol) in dichloromethane (DCM) (50 mL) is slowly added oxalyl chloride ((COCl)₂) (3.57 g, 28.13 mmol) at -70 °C, and the mixture is stirred at this temperature for 30 minutes.
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A solution of tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (3 g, 14.07 mmol) in DCM (5 mL) is then added, and the mixture is stirred at -70 °C for an additional 30 minutes.
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Triethylamine (TEA) (7.12 g, 70.33 mmol) is added, and the mixture is stirred at -70 °C for another 30 minutes.
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Work-up and Purification: The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with a saturated aqueous solution of Na₂SO₃ (100 mL) and extracted with DCM (3 x 50 mL).
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The combined organic layers are washed with brine (100 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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The residue is purified by flash silica gel chromatography (Eluent: 0-30% EtOAc/Petroleum ether gradient) to afford tert-butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate as a yellow oil.[3]
Note: The conversion of the resulting aldehyde to the target carbamate can be envisioned through several synthetic routes, including formation of an oxime followed by reduction to the amine and subsequent Boc protection, or via a reductive amination with a suitable nitrogen source followed by Boc protection.
Biological Context and Signaling Pathways
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in the development of inhibitors for two important therapeutic targets: Dipeptidyl Peptidase-IV (DPP-IV) and UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones are crucial for maintaining glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[4][5] This mechanism makes DPP-IV inhibitors an important class of oral hypoglycemic agents for the treatment of type 2 diabetes mellitus.[5] The rigid 3-azabicyclo[3.1.0]hexane core helps to correctly orient the pharmacophoric groups for optimal binding to the active site of the DPP-IV enzyme.
Caption: DPP-IV Inhibition Pathway.
LpxC Inhibition
LpxC is an essential enzyme in the biosynthesis of Lipid A, a critical component of the outer membrane of Gram-negative bacteria.[6][7][8][9] Lipid A anchors the lipopolysaccharide (LPS) to the bacterial outer membrane, which is vital for bacterial viability and provides a barrier against many antibiotics.[7] Inhibition of LpxC disrupts the synthesis of Lipid A, leading to a compromised outer membrane and ultimately bacterial cell death.[9] This makes LpxC a promising target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens. The 3-azabicyclo[3.1.0]hexane scaffold can be incorporated into LpxC inhibitors to provide a rigid framework for interacting with the enzyme's active site.
References
- 1. CP-101537 | C10H18N2O2 | CID 11127248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. WO2024162828A1 - Novel plk1 degradation inducing compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
